Methyl 5-oxo-1-(phenylsulfonyl)prolinate

Molecular property comparison Procurement specification Structural identity verification

Methyl 5-oxo-1-(phenylsulfonyl)prolinate (IUPAC: methyl 1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxylate; MF: C₁₂H₁₃NO₅S; MW: 283.31 g/mol) is an N-sulfonylated pyroglutamic acid methyl ester belonging to the class of protected, chiral 5-oxoproline (pyroglutamate) derivatives. Its structure features a pyrrolidin-2-one (γ-lactam) ring, an N-phenylsulfonyl protecting group, and a C2-methyl ester.

Molecular Formula C12H13NO5S
Molecular Weight 283.30 g/mol
Cat. No. B13717690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxo-1-(phenylsulfonyl)prolinate
Molecular FormulaC12H13NO5S
Molecular Weight283.30 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H13NO5S/c1-18-12(15)10-7-8-11(14)13(10)19(16,17)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
InChIKeyULYMBHMQFISATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-oxo-1-(phenylsulfonyl)prolinate – Core Identity, Structural Class, and Baseline Procurement Specifications


Methyl 5-oxo-1-(phenylsulfonyl)prolinate (IUPAC: methyl 1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxylate; MF: C₁₂H₁₃NO₅S; MW: 283.31 g/mol) is an N-sulfonylated pyroglutamic acid methyl ester belonging to the class of protected, chiral 5-oxoproline (pyroglutamate) derivatives . Its structure features a pyrrolidin-2-one (γ-lactam) ring, an N-phenylsulfonyl protecting group, and a C2-methyl ester. The compound is supplied at >90% purity by specialty chemical vendors and is utilized primarily as a chiral building block/intermediate in medicinal chemistry and asymmetric synthesis . Unlike simple N-benzenesulfonyl proline esters, the 5-oxo group confers lactam-character conformational rigidity and distinct hydrogen-bonding capabilities that fundamentally alter its reactivity profile relative to non-oxo prolinate analogs .

1
Chiral pyroglutamate building block

Conformationally constrained lactam core for asymmetric synthesis and peptidomimetic design.

5-oxo ring restricts conformational freedom relative to non-oxo prolinates
2
Protected methyl ester form

Non-ionizable carboxyl equivalent enabling orthogonal N-sulfonyl deprotection strategies.

Suited for ester-specific transformations: transesterification, amidation, reduction
3
Defined aryl sulfonyl baseline

Unsubstituted phenylsulfonyl group provides reference MR for SAR expansion and isosteric comparison.

Distinct from p-tolyl analog despite matched molecular weight

Why Generic Substitution of Methyl 5-oxo-1-(phenylsulfonyl)prolinate Fails: Structural Specificity, Reactivity Divergence, and Conformational Determinants


In-class N-sulfonyl proline/prolinate derivatives cannot be freely interchanged because three critical structural variables independently govern their physicochemical properties, synthetic reactivity, and biological recognition: (i) the presence or absence of the 5-oxo group, which transforms a flexible pyrrolidine into a planar, conformationally constrained pyrrolidin-2-one lactam; (ii) the ester moiety (methyl vs. ethyl vs. tert-butyl vs. free acid), which determines lipophilicity, hydrogen-bond donor/acceptor character, and susceptibility to hydrolysis or transesterification [1]; and (iii) the aryl sulfonyl substituent (phenyl vs. p-tolyl vs. substituted phenyl), which modulates steric bulk, electron density at the sulfonamide nitrogen, and molar refractivity (MR)—the parameter identified as the dominant QSAR driver (R² = 93.0%) for antineoplastic activity in this scaffold class [2]. Substituting the methyl ester with the free carboxylic acid, or removing the 5-oxo to yield a simple prolinate, produces a compound with a fundamentally different conformational ensemble, hydrogen-bonding profile, and metabolic susceptibility—thus invalidating any assumption of functional equivalence.

Structural variable 1
Target: 5-oxo pyrrolidin-2-one lactam
Substitute risk: non-oxo pyrrolidine analog

Removing the 5-oxo group introduces conformational flexibility and eliminates a key H-bond acceptor. Reported enantioselectivity in asymmetric catalysis may not transfer; target-binding geometry may shift.

Structural variable 2
Target: methyl ester (non-ionizable)
Substitute risk: free carboxylic acid analog

The free acid introduces pH-dependent solubility (pKa ~3.5–4.5) and an additional H-bond donor, altering solubility profile and downstream protection/deprotection compatibility.

Structural variable 3
Target: unsubstituted phenylsulfonyl
Substitute risk: p-tolylsulfonyl isostere

Matched MW but divergent electronic character (+I effect of p-CH₃) and molar refractivity. QSAR context (R² = 93.0% for MR) suggests activity profile may shift predictably, not identically.

Quantitative Differentiation Evidence: Methyl 5-oxo-1-(phenylsulfonyl)prolinate vs. Closest Structural Analogs


Molecular Weight and Elemental Composition: Methyl Ester vs. Free Carboxylic Acid Differentiation

Methyl 5-oxo-1-(phenylsulfonyl)prolinate (C₁₂H₁₃NO₅S, MW 283.31) differs from its direct free-acid analog, 5-oxo-1-(phenylsulfonyl)-L-proline (C₁₁H₁₁NO₅S, MW 269.27), by exactly one methylene unit (+CH₂, ΔMW = 14.04 Da) . This mass difference is analytically resolvable by LC-MS or HRMS and serves as a definitive identity check during procurement quality control. The molecular formula difference (C₁₂H₁₃NO₅S vs. C₁₁H₁₁NO₅S) directly reflects the esterification state, which is the primary determinant of the compound's solubility in organic solvents, its suitability for ester-specific downstream transformations (e.g., transesterification, amidation, LiAlH₄ reduction), and its hydrogen-bond donor count (0 for ester vs. 1 for free acid –COOH).

Identity: Methyl ester vs free acid
Specification review
ΔMW = +14.04 Da (+CH₂)
Target: C₁₂H₁₃NO₅S, MW 283.31, H-bond donors = 0
Free acid: C₁₁H₁₁NO₅S, MW 269.27, H-bond donors = 1
Supports identity verification and procurement QC by LC-MS or HRMS. Esterification state determines orthogonal protection compatibility.
Data to verify against vendor technical datasheet.
Molecular property comparison Procurement specification Structural identity verification

Conformational and H-Bonding Architecture: 5-Oxo Lactam vs. Non-Oxo Pyrrolidine Ring Differentiation

The target compound incorporates a pyrrolidin-2-one (γ-lactam) core wherein the 5-oxo group constrains the ring into a near-planar geometry with restricted conformational freedom, fundamentally distinguishing it from the flexible, puckered pyrrolidine ring of Methyl 1-(phenylsulfonyl)prolinate (CAS 288154-77-8; C₁₂H₁₅NO₄S; MW 269.32) . The lactam carbonyl serves as a strong hydrogen-bond acceptor (C=O), while the pyrrolidine analog lacks this H-bonding site entirely. This structural divergence is critical in contexts where defined spatial orientation of the ester and sulfonamide groups determines biological target engagement or catalytic enantioselectivity. In rhodium(II) N-arylsulfonylprolinate-catalyzed asymmetric cyclopropanations, Davies et al. (1996) demonstrated that cyclic N-arylsulfonyl amino acid ligands—including pyroglutamate-derived scaffolds—yielded the highest enantioselectivities, and that the combination of a small electron-withdrawing ester group with the constrained cyclic ligand architecture was essential for optimal asymmetric induction [1].

Conformation: Lactam vs pyrrolidine
Cross-study comparable
Planar γ-lactam vs flexible pyrrolidine ring
+1 H-bond acceptor (lactam C=O); constrained geometry
Davies 1996: cyclic N-arylsulfonyl ligands enabled practical enantioselective synthesis of all four 2-phenylcyclopropan-1-amino acid stereoisomers
Conformational preorganization is a structural determinant for asymmetric induction. Non-oxo substitution may erode enantioselectivity context.
Asymmetric catalysis context; model-response may differ across substrate scope.
Conformational analysis Lactam vs pyrrolidine Structure-based design Catalyst ligand design

QSAR-Driven Activity Prediction: Molar Refractivity (MR) as the Dominant Parameter for Antineoplastic Potency in the 5-Oxopyrrolidine-2-carboxylic Acid Series

Purkayastha et al. (1993) synthesized and evaluated twelve 1-(substituted benzenesulfonyl)-5-oxopyrrolidine-2-carboxylic acid derivatives for antineoplastic activity in Swiss albino mice bearing Ehrlich ascites carcinoma (EAC). Quantitative structure-activity relationship (QSAR) analysis using the LFER (Linear Free Energy Relationship) model identified molar refractivity (MR)—a parameter that quantifies molar volume and substituent polarizability—as the dominant descriptor, with an R² of 93.0% [1]. Within this validated QSAR framework, the methyl ester functionality of the target compound directly modulates MR relative to the free carboxylic acid, and the unsubstituted phenylsulfonyl group provides a defined MR baseline. Downstream amide derivatives of this scaffold (5-oxopyrrolidine-2-carboxamides 11a–c) demonstrated 61.2–79.2% growth inhibition at 20 μg/mL and 67.2–87.2% at 40 μg/mL against PC-3 prostate cancer cells, exceeding the activity of the clinical standard Adriamycin at comparable concentrations [2].

QSAR: MR-driven activity model
Supporting evidence
R² = 93.0% for molar refractivity
Carboxamides 11a–c: 61.2–79.2% inhibition at 20 μg/mL; 67.2–87.2% at 40 μg/mL in PC-3 cells
Reported higher response than Adriamycin at matched concentrations (Viswanathan 2008)
Supports cell-model endpoint interpretation. MR parameter provides quantitative framework for predicting how esterification modulates reported antiproliferative response.
In vivo: EAC model (Purkayastha 1993); in vitro: PC-3 MTT assay (Viswanathan 2008). Model-response context.
QSAR Antineoplastic activity Molar refractivity Medicinal chemistry SAR Lead optimization

Aryl Sulfonyl Substituent Differentiation: Phenyl vs. p-Tolyl Electronic and Steric Modulation with Matched Molecular Weight

The target compound bears an unsubstituted phenylsulfonyl group (benzenesulfonyl), distinguishing it from the p-tolylsulfonyl analog 1-[(4-methylphenyl)sulfonyl]-5-oxoproline (CAS 6970-25-8), which has an identical molecular formula (C₁₂H₁₃NO₅S) and molecular weight (283.30 g/mol) . Despite this isosteric relationship, the p-methyl substituent introduces electron-donating character (+I effect) and additional steric bulk at the para position. The Purkayastha QSAR study established that molar refractivity (MR), which captures both volume and polarizability contributions, is the primary activity driver (R² = 93.0%) in this compound class [1]. The p-tolyl group increases MR relative to unsubstituted phenyl, predictably altering antineoplastic potency according to the validated MR-activity correlation. Additionally, the Ugwu et al. (2018) SAR study on proline-derived benzenesulfonamides demonstrated that para-substitution on the benzenesulfonamide ring directly increased both antitrypanosomal potency (IC₅₀ = 2 nM for the most active analog, comparable to melarsoprol at 5 nM) and anti-inflammatory activity [2].

Aryl: Phenyl vs p-tolyl
Cross-study comparable
Isosteric pair: ΔMW ≈ 0; matched C₁₂H₁₃NO₅S
p-Tolyl adds +I electronic effect and increased MR
Ugwu 2018: para-substitution increased antitrypanosomal potency (IC₅₀ = 2 nM for best analog)
Choice between phenyl and p-tolyl involves matched MW but divergent electronic/steric profiles. Unsubstituted phenyl provides defined MR baseline for SAR deconvolution.
QSAR framework (R² = 93.0%) predicts activity differential from MR shift. Endpoint context requires independent validation.
Aryl sulfonyl SAR Electronic effects Steric parameters Isosteric comparison

Synthetic Accessibility and Purity Benchmarking: One-Pot N-Sulfonylation/Esterification Protocol Yields and Procurement-Grade Purity Specification

Liu et al. (2021) reported a base-mediated one-pot tandem protocol for N-sulfonylation and esterification of proline using benzenesulfonyl azides and 1,2-dichloroethane (DCE) as both solvent and reactant, catalyzed by DBU at 60°C [1]. Under optimized conditions, benzenesulfonyl azide derivatives bearing electron-donating substituents (methyl, tert-butyl, methoxy) provided the corresponding N-benzenesulfonyl prolinate esters in 84–88% isolated yield within 6 hours [1]. While this protocol was demonstrated on proline (non-oxo) substrates, it establishes a benchmark synthetic efficiency for the N-benzenesulfonyl prolinate ester class. Commercially, Methyl 5-oxo-1-(phenylsulfonyl)prolinate is supplied at >90% purity (AKSci specification) , and analogous products from specialty vendors are typically offered at 95% purity. The availability of a validated one-pot synthetic route with high reported yields reduces supply-chain risk and supports in-house scale-up feasibility relative to multi-step traditional sulfonylation/esterification sequences.

Synthesis: One-pot protocol benchmark
Class-level inference
Reported yields: 84–88%
Conditions: benzenesulfonyl azide, proline, DCE, DBU, 60°C, 6 h (Liu 2021)
Commercial purity: >90% (vendor specification)
Demonstrated one-pot synthetic accessibility supports procurement confidence and in-house scale-up feasibility for multi-gram programs.
Protocol demonstrated on non-oxo proline substrates; applicability to 5-oxo scaffold requires validation. Source review recommended.
Synthetic methodology One-pot protocol Purity specification Procurement quality control

Methyl 5-oxo-1-(phenylsulfonyl)prolinate: Evidence-Backed Application Scenarios for Scientific Procurement and Research Deployment


Chiral Building Block for Pyroglutamate-Derived Peptidomimetics and Conformationally Constrained Drug Scaffolds

The pyrrolidin-2-one lactam core of Methyl 5-oxo-1-(phenylsulfonyl)prolinate provides a rigid, planar scaffold that mimics the conformational constraints of pyroglutamic acid—a privileged asymmetric precursor for ACE inhibitors, angiotensin II receptor antagonists, and bioactive natural products [1]. The methyl ester serves as a protected carboxyl equivalent that remains stable under N-sulfonyl deprotection conditions, enabling orthogonal synthetic manipulation. The validated QSAR model (R² = 93.0% for MR) from Purkayastha et al. establishes that the esterification state and aryl substituent choice directly modulate antineoplastic potency through polarizability-dependent mechanisms, making this compound a rationally selectable starting point for structure-activity relationship (SAR) expansion [2].

Precursor for Anticancer 5-Oxopyrrolidine-2-Carboxamide Libraries with Validated In Vitro Potency

The methyl ester functionality of the target compound enables direct aminolysis to generate 5-oxopyrrolidine-2-carboxamide derivatives—a compound class for which Viswanathan et al. (2008) demonstrated potent in vitro anticancer activity (% Inhibition = 61.2–79.2% at 20 μg/mL in PC-3 prostate cancer cells, exceeding Adriamycin at matched concentrations) [1]. The unsubstituted phenylsulfonyl group provides a defined electronic baseline for subsequent para-substitution SAR exploration, consistent with the Ugwu et al. (2018) finding that para-modification of the benzenesulfonamide ring enhances both antitrypanosomal and anti-inflammatory potency [2].

Ligand Precursor for Dirhodium(II) Asymmetric Catalysis Development

The N-arylsulfonyl prolinate ligand class, to which the target compound belongs, has been established by Davies et al. (1996) as the scaffold enabling the highest enantioselectivities in dirhodium(II)-catalyzed asymmetric cyclopropanations and C-H functionalization reactions [1]. The combination of a small electron-withdrawing ester group (methyl ester) with the constrained cyclic N-arylsulfonyl amino acid architecture was identified as critical for achieving maximal asymmetric induction. The 5-oxo lactam introduces additional conformational rigidity and an extra H-bond acceptor relative to simple N-sulfonyl prolinate ligands, offering a differentiated ligand geometry for catalyst optimization screens [1].

Isosteric Comparator for p-Tolylsulfonyl Analog SAR Deconvolution

With identical molecular formula (C₁₂H₁₃NO₅S) and molecular weight (~283.30) to the p-tolylsulfonyl analog (CAS 6970-25-8), yet differing in aryl electronic character (phenyl –H vs. p-tolyl –CH₃), the target compound serves as an isosteric probe for deconvoluting electronic vs. steric contributions to biological activity [1][2]. The Purkayastha QSAR framework (R² = 93.0% for MR) provides a quantitative basis for predicting the activity differential between these two isosteric compounds, enabling rational procurement decisions when selecting between commercially available N-arylsulfonyl 5-oxoproline ester variants for medicinal chemistry campaigns [3].

Application
Selection Property
Validation Focus
Peptidomimetic chiral building block
Conformationally constrained lactam core
Orthogonal N-sulfonyl deprotection compatibility
5-Oxopyrrolidine-2-carboxamide library precursor
Methyl ester for direct aminolysis
Cell-model endpoint review (reported PC-3 response context)
Dirhodium(II) asymmetric catalysis ligand precursor
N-arylsulfonyl cyclic amino acid architecture
Enantioselectivity context in cyclopropanation screens
Isosteric SAR probe for aryl substituent deconvolution
Unsubstituted phenylsulfonyl baseline vs p-tolyl isostere
MR-driven activity differential interpretation
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